N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom on the thiophene ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 5-chlorothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, and the reactions are performed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation. The bromine and chlorine atoms may also contribute to the compound’s overall reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding properties. The combination of a sulfonamide group with a thiophene ring also imparts distinct chemical and biological characteristics that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H9BrClNO2S2 |
---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9BrClNO2S2/c1-7-6-8(12)2-3-9(7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
InChI Key |
URUJRDPDOOMCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.